
Oxytetracycline hemicalcium salt
Overview
Description
Oxytetracycline hemicalcium salt (CAS: 15251-48-6) is a calcium salt derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is structurally characterized by the substitution of one calcium ion for two oxytetracycline molecules, forming a 1:2 calcium-to-oxytetracycline complex . This compound is primarily used in industrial applications, such as veterinary medicine and aquaculture, due to its stability and controlled release properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a fermentation process involving the actinomycete Streptomyces rimosus. The process includes the following steps:
Fermentation: Streptomyces rimosus is cultured in a suitable medium to produce oxytetracycline.
Extraction: The antibiotic is extracted from the fermentation broth using solvents.
Purification: The crude product is purified through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, oxytetracycline hydrochloride is produced by dissolving anhydrous calcium chloride in methanol, adding diatomaceous earth for filtration, and then adding high-purity hydrochloric acid. The oxytetracycline dihydrate is then added, followed by further addition of hydrochloric acid for cooling crystallization. The resulting crystals are centrifuged, leached with methanol, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Oxytetracycline undergoes various chemical reactions, including:
Oxidation: Oxytetracycline can be oxidized to form anhydrooxytetracycline.
Reduction: Reduction reactions can convert oxytetracycline to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the oxytetracycline molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Anhydrooxytetracycline: Formed through oxidation.
Reduced Oxytetracycline: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Oxytetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, including those caused by Chlamydia, Mycoplasma, and Rickettsia
Industry: Utilized in the treatment of bacterial diseases in bees and tree fruits, as well as in wastewater treatment to degrade pharmaceutical contaminants
Mechanism of Action
Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This inhibition of translation is reversible and effectively stops the production of essential proteins required for bacterial growth and multiplication .
Comparison with Similar Compounds
Comparison with Similar Oxytetracycline Derivatives
The following table summarizes key differences between oxytetracycline hemicalcium salt and structurally related compounds:
Key Findings:
- Solubility and Stability: Oxytetracycline hydrochloride exhibits superior water solubility (100 mM) compared to the hemicalcium salt, making it ideal for injectable formulations .
- Analytical Methods : Both compounds are analyzed via HPLC with tetrabutylammonium hydrogen sulfate as a mobile phase additive, but preparation steps differ. For example, hemicalcium salt requires dissolution in 0.1 N HCl for microbial assays, whereas hydrochloride formulations use 0.01 N HCl .
- Toxicity: The hemicalcium salt carries significant hazards, including reproductive toxicity (Category 2) and environmental persistence, restricting its use to non-human applications . In contrast, the hydrochloride form meets pharmaceutical safety standards for human use .
- Structural Variants : Derivatives like β-Apo-oxytetracycline and dihydrate forms are used in research, with the latter serving as a reference standard in analytical chemistry .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying oxytetracycline hemicalcium salt in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Follow the USP 35 protocol for oxytetracycline hydrochloride , adapting the mobile phase (e.g., tetrabutylammonium hydrogen sulfate and phosphate buffer at pH 7.5) to account for the hemicalcium salt’s solubility. Validate parameters per ICH guidelines: linearity (5–200 µg/mL), precision (RSD <2%), and recovery (98–102%) using a reference standard. Ensure column selection (C18, 5 µm) and system suitability tests (theoretical plates >2000, tailing factor <2) .
Q. How can researchers optimize the synthesis of this compound to ensure high purity?
- Methodological Answer : Use controlled crystallization from aqueous ethanol (70% v/v) at pH 6.5–7.0. Monitor calcium ion stoichiometry via atomic absorption spectroscopy to confirm a 1:1 molar ratio of oxytetracycline to calcium. Purify via recrystallization, and validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities and HPLC for organic contaminants (>98% purity) .
Q. What are the key stability-indicating parameters for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Assess degradation using HPLC to detect epi-oxytetracycline (primary degradant) and spectrophotometry for absorbance shifts (λmax = 353 nm). Store the compound in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and photodegradation .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?
- Methodological Answer : Use phase-solubility diagrams to map solubility in binary solvent systems (e.g., water-ethanol). Employ molecular dynamics simulations to model interactions between calcium ions and oxytetracycline’s hydroxyl/carboxyl groups, which influence solubility. Validate experimentally via shake-flask methods at 25°C and 37°C, reporting results as mg/mL ± SD .
Q. What advanced techniques are suitable for characterizing the crystalline structure of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the coordination geometry of calcium ions. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify chelation peaks (e.g., Ca–O bonds at 450–550 cm⁻¹) and solid-state NMR to confirm hydrogen bonding networks .
Q. How does the hemicalcium salt form affect oxytetracycline’s antimicrobial efficacy compared to hydrochloride or sulfate salts?
- Methodological Answer : Conduct comparative MIC (minimum inhibitory concentration) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution. Adjust buffer systems (e.g., MHB II) to account for calcium-induced precipitation. Analyze dissolution profiles in simulated intestinal fluid to correlate bioavailability with salt form .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line Raman spectroscopy, to monitor crystallization in real time. Optimize mixing speed (200–400 rpm) and cooling rates (0.5°C/min) to control particle size distribution (target D90 <50 µm) .
Q. How can researchers identify and quantify degradation products in aged this compound samples?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI+) in full-scan mode (m/z 100–600). Compare fragmentation patterns with reference standards for epi-oxytetracycline (m/z 461 → 443) and anhydro-oxytetracycline (m/z 443 → 426). Quantify using external calibration curves (LOD: 0.1 µg/mL) .
Q. What experimental designs are optimal for studying this compound’s bioavailability in in vitro intestinal models?
- Methodological Answer : Use Caco-2 cell monolayers in Transwell assays. Pre-equilibrate this compound in HBSS (pH 6.5) and measure apical-to-basolateral transport over 2 hours. Correct for calcium-induced tight junction modulation using TEER (transepithelial electrical resistance) monitoring .
Q. How can conflicting data on this compound’s stability in feed matrices be addressed?
Properties
CAS No. |
15251-48-6 |
---|---|
Molecular Formula |
C44H46CaN4O18 |
Molecular Weight |
958.9 g/mol |
IUPAC Name |
calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2 |
InChI Key |
VANYVCHXDYVKSI-UHFFFAOYSA-L |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Color/Form |
Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |
density |
1.634 at 20 °C |
melting_point |
184.5 °C |
physical_description |
Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |
solubility |
47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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